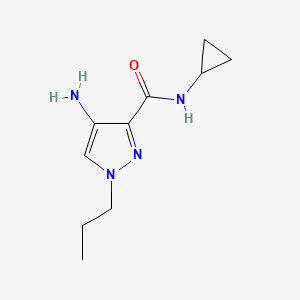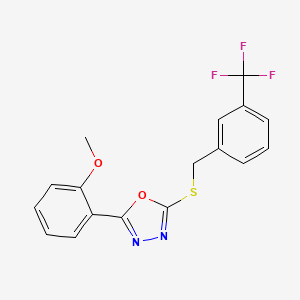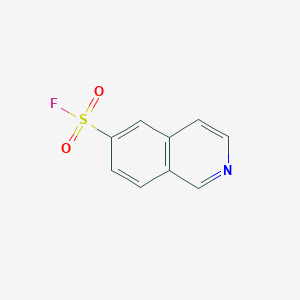
异喹啉-6-磺酰氟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline-6-sulfonyl fluoride is a chemical compound with the molecular formula C9H6FNO2S. It is a derivative of isoquinoline, a nitrogen-containing heteroaromatic compound, and features a sulfonyl fluoride group at the 6-position of the isoquinoline ring.
科学研究应用
Isoquinoline-6-sulfonyl fluoride has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of Isoquinoline-6-sulfonyl fluoride is the DNA gyrase complex , an essential bacterial topoisomerase . This enzyme is an established antibacterial target and plays a crucial role in DNA replication, transcription, and repair .
Mode of Action
Isoquinoline-6-sulfonyl fluoride interacts with its target, the DNA gyrase complex, in a unique way. It occupies an allosteric, hydrophobic pocket in the GyrA subunit of the DNA gyrase . This mode of action is distinct from the clinically used fluoroquinolones or any other gyrase inhibitor reported to date .
Biochemical Pathways
The interaction of Isoquinoline-6-sulfonyl fluoride with the DNA gyrase complex affects the DNA supercoiling process , which is essential for various DNA transactions . The compound’s allosteric inhibition of the DNA gyrase complex disrupts this process, leading to downstream effects on bacterial DNA replication and transcription .
Result of Action
The result of Isoquinoline-6-sulfonyl fluoride’s action is the inhibition of the DNA gyrase complex, leading to the disruption of bacterial DNA replication and transcription . This results in potent antibacterial activity, particularly against fluoroquinolone-resistant clinical isolates of Escherichia coli .
生化分析
Biochemical Properties
They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .
Cellular Effects
It is known that fluorinated isoquinolines attract widespread attention as important components of pharmaceuticals and materials, because of their unique characteristics such as biological activities and light-emitting properties .
Molecular Mechanism
Sulfonyl fluoride probes have been shown to covalently label a broad swath of the intracellular kinome with high efficiency . Protein crystallography and mass spectrometry confirmed a chemoselective reaction between the sulfonyl fluoride and a conserved lysine in the ATP binding site .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of Isoquinoline-6-sulfonyl fluoride in animal models. It is known that fluoride ion toxicity can have significant effects on animals, plants, and soil health .
Metabolic Pathways
Isoquinoline alkaloids, a group to which Isoquinoline-6-sulfonyl fluoride belongs, are synthesized from tyrosine decarboxylated precursor .
Subcellular Localization
It is known that sulfonyl fluorides can covalently label a broad swath of the intracellular kinome , suggesting that they may be distributed throughout the cell.
准备方法
Synthetic Routes and Reaction Conditions: Isoquinoline-6-sulfonyl fluoride can be synthesized through several methods. One common approach involves the direct sulfonylation of isoquinoline derivatives using sulfonyl fluoride reagents. For instance, the reaction of isoquinoline with sulfur tetrafluoride (SF4) under controlled conditions can yield isoquinoline-6-sulfonyl fluoride .
Industrial Production Methods: Industrial production of isoquinoline-6-sulfonyl fluoride typically involves large-scale sulfonylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions: Isoquinoline-6-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The isoquinoline ring can undergo oxidation or reduction under specific conditions, leading to the formation of different isoquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed:
Sulfonamides: Formed by the reaction of isoquinoline-6-sulfonyl fluoride with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
相似化合物的比较
Isoquinoline-6-sulfonyl fluoride can be compared with other similar compounds, such as:
Isoquinoline-5-sulfonyl fluoride: Similar in structure but with the sulfonyl fluoride group at the 5-position.
Quinoline-6-sulfonyl fluoride: A structural isomer with the sulfonyl fluoride group on a quinoline ring instead of an isoquinoline ring.
Uniqueness: Isoquinoline-6-sulfonyl fluoride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the sulfonyl fluoride group on the isoquinoline ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
属性
IUPAC Name |
isoquinoline-6-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTGZNFRKOIQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934467-56-7 |
Source


|
| Record name | isoquinoline-6-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
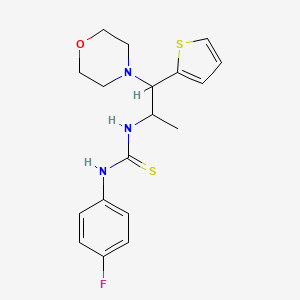
![N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2549697.png)
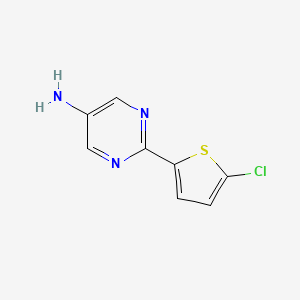
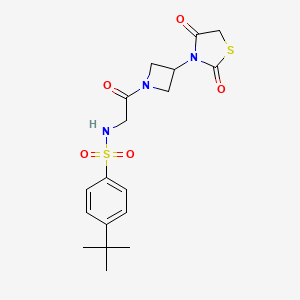

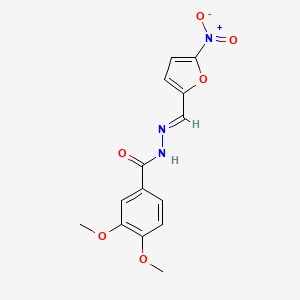
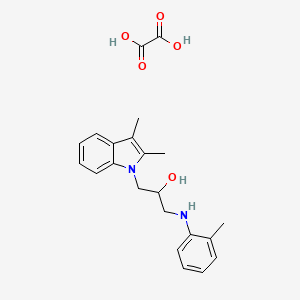
![4-(4-fluorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2549707.png)
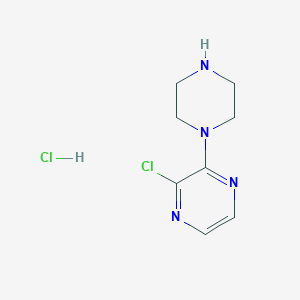

![8-(2-methylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2549711.png)
![N-(4-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2549712.png)
